molecular formula C20H18N2O3 B2902489 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034258-57-4

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2902489
CAS No.: 2034258-57-4
M. Wt: 334.375
InChI Key: GZKKGJBWEPXAGV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring system conjugated with an indole moiety and a carboxamide group. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bond between the benzofuran and indole components. This reaction requires a boronic acid derivative of benzofuran and an indole derivative with a halogen substituent. The reaction is catalyzed by a palladium complex and conducted under mild conditions to ensure functional group tolerance.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups at specific positions on the benzofuran or indole rings.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . The indole and benzofuran moieties are known to interact with multiple biological targets, making this compound a valuable candidate for drug development.

Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including cancer and microbial infections. Its ability to modulate biological pathways makes it a potential therapeutic agent.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique structure allows for the creation of novel compounds with diverse applications.

Comparison with Similar Compounds

  • Indole-3-carboxamide: Similar structure but lacks the benzofuran ring.

  • Benzofuran-2-carboxamide: Lacks the indole moiety.

  • N-(2-hydroxyethyl)indole-5-carboxamide: Similar indole structure but different substituents.

Uniqueness: N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide stands out due to its dual ring system, which provides enhanced biological activity and versatility in chemical synthesis compared to its simpler analogs.

This compound represents a significant advancement in the field of medicinal chemistry, with potential applications across various scientific disciplines. Its unique structure and multifaceted properties make it a valuable subject for ongoing research and development.

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Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-11,17,23H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKGJBWEPXAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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